Ortho- vs. Para-Fluoro: Protease Inhibitor Binding Advantage
In a comparative crystallographic study of C2-symmetric HIV protease inhibitors bearing fluorinated P1/P1' benzyloxy side groups, ortho- and meta-fluorinated variants exhibited significantly greater cytopathogenic effects than the non-fluorinated analog, whereas the para-fluoro substituent did not confer the same advantage [1]. The ortho-fluorinated inhibitor formed additional favorable Van der Waals contacts and buried more surface area in the S1/S1' subsites compared to the nonsubstituted analog [1]. While this study does not directly measure the free amino acid building block, it establishes the ortho-fluoro positional advantage over para-fluoro substitution in a biological context directly relevant to the intended downstream application of this compound [1].
| Evidence Dimension | Cytopathogenic effect and Van der Waals contact surface area in HIV protease S1/S1' subsites |
|---|---|
| Target Compound Data | Ortho-fluorinated P1/P1' benzyloxy group: superior cytopathogenic effect and increased buried surface area compared to non-fluorinated analog (qualitative rank ordering from crystallographic analysis) |
| Comparator Or Baseline | Para-fluorinated and non-fluorinated P1/P1' benzyloxy groups: para-fluoro showed marginal improvement; non-fluorinated showed lowest activity and buried surface area |
| Quantified Difference | Ortho-fluoro ≫ para-fluoro > non-fluorinated in both antiviral activity and favorable Van der Waals contacts (exact EC50 or Ki values not reported for individual regioisomers in the free amino acid context, but rank order established by crystallographic and biological assays) |
| Conditions | HIV-1 protease inhibition assays and X-ray crystallography at 1.8–2.3 Å resolution; C2-symmetric diol-based inhibitor scaffold |
Why This Matters
For procurement decisions in protease inhibitor lead optimization, the ortho-fluoro building block offers a demonstrated binding advantage over its para-fluoro isomer, justifying its selection when positional fluorine effects are critical.
- [1] Lindberg, J.; Pyring, D.; Löwgren, S.; Rosenquist, Å. Symmetric fluoro-substituted diol-based HIV protease inhibitors: Ortho-fluorinated and meta-fluorinated P1/P1'-benzyloxy side groups significantly improve the antiviral activity and preserve binding efficacy. Eur. J. Biochem. 2004, 271, 4594–4602. https://doi.org/10.1111/j.1432-1033.2004.04431.x View Source
